molecular formula C10H12ClN B2366499 (S)-2-(3-Chlorophenyl)pyrrolidine CAS No. 1217643-09-8

(S)-2-(3-Chlorophenyl)pyrrolidine

Cat. No. B2366499
M. Wt: 181.66
InChI Key: SRTPGDGQKPCDMC-JTQLQIEISA-N
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Description

-(S)-2-(3-Chlorophenyl)pyrrolidine (or S-CPP) is an organic compound containing a cyclic amine and a chlorinated phenyl group. It is an important intermediate in the synthesis of drugs and is widely used in the pharmaceutical industry. It has also been studied for its potential applications in biological research.

Scientific Research Applications

Chemical Structure and Conformation

(S)-2-(3-Chlorophenyl)pyrrolidine is a compound with specific chemical properties. For instance, Ray et al. (1997) noted the planar structure of the chlorophenyl and thiophene rings in a related molecule, with the pyrrolidine ring adopting a half-chair conformation (Ray et al., 1997).

Medicinal Chemistry

In the field of medicinal chemistry, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a similar compound, has been studied for its stereoselective behavior and potential as a cardiovascular L-type calcium channel blocker. Carosati et al. (2009) explored the functional, electrophysiological, and binding properties of this compound, highlighting its significance in medicinal applications (Carosati et al., 2009).

Synthetic Applications

Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines, emphasizing their importance in both medicine and industry. They explored the synthesis of these compounds through [3+2] cycloaddition, demonstrating their potential for various applications (Żmigrodzka et al., 2022).

Enantioselective Syntheses

Wu et al. (1996) achieved highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, demonstrating the potential of these compounds in asymmetric synthesis, a crucial aspect of pharmaceutical chemistry (Wu et al., 1996).

Antimicrobial and Antifungal Activity

Bhuva et al. (2015) synthesized compounds containing the pyrrolidine nucleus and evaluated their antibacterial and antifungal activities. This highlights the potential of pyrrolidine derivatives in developing new antimicrobial agents (Bhuva et al., 2015).

Antithrombin Activity

Ayan et al. (2013) conducted a study on pyrrolidine derivatives for potential antithrombin activity. Their research involved asymmetric synthesis and molecular docking, underscoring the therapeutic potential of these compounds (Ayan et al., 2013).

properties

IUPAC Name

(2S)-2-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPGDGQKPCDMC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Chlorophenyl)pyrrolidine

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